![molecular formula C10H13ClN2 B3024050 2-Chloro-6-(1-piperidinyl)pyridine CAS No. 19946-28-2](/img/structure/B3024050.png)
2-Chloro-6-(1-piperidinyl)pyridine
Overview
Description
2-Chloro-6-(1-piperidinyl)pyridine is a chemical compound with the formula C₁₀H₁₃ClN₂. It has a molecular weight of 196.68 g/mol . This compound is also known as 2-Chloro-6-(piperidin-1-yl)pyridine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(1-piperidinyl)pyridine consists of a pyridine ring with a chlorine atom at the 2nd position and a piperidine ring attached at the 6th position .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including 2-Chloro-6-(1-piperidinyl)pyridine, serve as essential building blocks for drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore various synthetic methods to access substituted piperidines, aiming to design novel pharmaceutical agents. Notably, this compound’s chloro-substituted pyridine ring may contribute to its pharmacological properties .
Alkylating Agents and Chemical Reactions
2-Chloro-6-(1-piperidinyl)pyridine can participate in intra- and intermolecular reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination. Researchers investigate these transformations to create diverse piperidine derivatives. The compound’s reactivity and functional groups make it a valuable substrate for organic synthesis .
Spiropiperidines and Fused Ring Systems
Spiropiperidines, characterized by a spiro-fused piperidine ring, exhibit interesting biological activities. Researchers explore their potential as antiviral, antibacterial, or antitumor agents. The chloro-substituted pyridine moiety in 2-Chloro-6-(1-piperidinyl)pyridine contributes to the formation of such spirocyclic structures .
Biological Evaluation and Pharmacological Activity
Scientists study the biological effects of piperidine-containing compounds. In the case of 2-Chloro-6-(1-piperidinyl)pyridine, researchers assess its pharmacological activity. This includes evaluating its binding affinity to specific receptors, enzymatic inhibition, and potential therapeutic applications. The compound’s unique structure may influence its interaction with biological targets .
Dual Inhibitors in Oncology
A series of 2-amino-4-(1-piperidine)pyridine derivatives, including 2-Chloro-6-(1-piperidinyl)pyridine, have been designed as dual inhibitors. These compounds target both the Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). Their potential in treating cancer warrants further investigation .
Synthetic Strategies and Substrate Selection
For researchers entering this field, understanding synthetic strategies and suitable substrates is crucial. Novice scientists can explore the literature on piperidine synthesis, functionalization, and biological applications. Experienced chemists seek efficient methods to access biologically active piperidines, leveraging compounds like 2-Chloro-6-(1-piperidinyl)pyridine .
Safety and Hazards
Future Directions
Piperidine derivatives, including 2-Chloro-6-(1-piperidinyl)pyridine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
2-chloro-6-piperidin-1-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCPWOMTHWJBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(piperidin-1-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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